4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Research involving molecular docking and quantum chemical calculations can provide valuable insights into the interaction mechanisms of chemical compounds with biological targets. For example, the study conducted by Viji et al. (2020) on a similar compound used molecular docking to predict biological effects based on the structure of the molecule. This approach, involving density functional theory (DFT) calculations and analyses such as molecular electrostatic potential (MEP) and Fukui functions, highlights the potential of "4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide" for detailed interaction studies with biological molecules (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and characterization of heterocyclic compounds are fundamental in medicinal chemistry and drug discovery. Studies on related compounds, such as the work by Hussein et al. (2008), which explored the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives, provide a framework for synthesizing and analyzing similar complex molecules. These methodologies can be applied to the synthesis and structural elucidation of "this compound," potentially revealing its pharmacological properties and applications (Hussein, Harb, & Mousa, 2008).
Antimicrobial and Antifungal Applications
The exploration of antimicrobial and antifungal activities is a common application of novel chemical compounds. For instance, Behalo's (2010) synthesis of 3-(phenoxathiin-2-yl)-2-pyrazoline derivatives and their investigation for antimicrobial activities suggest a potential area of application for "this compound." Such studies can guide the design of experiments to evaluate the antimicrobial efficacy of this compound (Behalo, 2010).
Mechanism of Action
Target of Action
The compound “4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide” belongs to the class of pyrazolines . Pyrazolines are known to have diverse pharmacological effects, and their targets can vary widely depending on the specific structure of the compound .
Mode of Action
The mode of action of pyrazoline derivatives is often related to their ability to interact with various enzymes and receptors in the body . For example, some pyrazolines have been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in nerve signal transmission .
Biochemical Pathways
Pyrazolines can affect multiple biochemical pathways. For instance, they can influence the production of reactive oxygen species (ROS), which are involved in various cellular processes and can contribute to oxidative stress .
Result of Action
The molecular and cellular effects of pyrazoline derivatives can include changes in enzyme activity, alterations in cellular signaling pathways, and modulation of receptor function .
Properties
IUPAC Name |
4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c16-8-4-7-14(20)17-15-12-9-21-10-13(12)18-19(15)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWDJTBXTGTHMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)CCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324709 |
Source
|
Record name | 4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677608 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
392256-05-2 |
Source
|
Record name | 4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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